3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide, also known as CPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPBA is a member of the acrylamide family of compounds, which are known for their ability to modify proteins and other biomolecules.
Scientific Research Applications
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been used in a variety of scientific research applications, including the modification of proteins and other biomolecules, the study of protein-protein interactions, and the development of new drugs. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is particularly useful in the study of enzymes, as it can irreversibly modify the active site of enzymes, allowing researchers to study their function.
Mechanism of Action
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide modifies proteins and other biomolecules by reacting with nucleophilic amino acid residues such as cysteine, lysine, and histidine. The acrylamide group of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide reacts with the thiol group of cysteine residues, forming a covalent bond. This modification can lead to changes in the structure and function of the protein, which can be studied to gain insight into its biological activity.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modification of protein structure, and the induction of apoptosis in cancer cells. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been studied in a variety of cell types and organisms, including bacteria, yeast, and mammalian cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide in lab experiments is its ability to irreversibly modify proteins, allowing researchers to study their function. However, 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can also be toxic to cells at high concentrations, limiting its use in certain experiments. Additionally, the irreversible nature of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide modification can make it difficult to study the effects of reversible modifications such as phosphorylation.
Future Directions
There are many potential future directions for research on 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide. One area of interest is the development of new drugs that target specific proteins modified by 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide could also be used to study the function of specific enzymes in disease states, such as cancer. Additionally, 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide could be used in the development of new diagnostic tools for detecting protein modifications in disease states.
Synthesis Methods
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-chloroaniline, followed by the reaction of the resulting intermediate with acryloyl chloride. The purity of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can be improved using column chromatography or recrystallization.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-4-2-1-3-12(14)5-8-17(20)19-13-6-7-15-16(11-13)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGAQOPMMVZPQJ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.